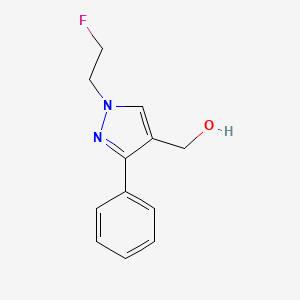

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBWPVOMRSPSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Key Functional Groups

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity.

- Fluoroethyl Group : Enhances lipophilicity and may influence biological interactions.

- Hydroxymethyl Group : Potentially involved in hydrogen bonding with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, similar compounds have shown significant inhibition of cancer cell proliferation. One study reported that derivatives exhibited mean growth inhibition percentages of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, indicating promising anticancer activity .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are notable, with several pyrazole derivatives demonstrating significant inhibition of pro-inflammatory cytokines. For example, compounds in related studies showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests that this compound may possess similar therapeutic effects.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of both fluoroethyl and hydroxymethyl groups can enhance binding affinity to target proteins, potentially altering their activity. This interaction may lead to downstream effects that modulate inflammatory responses or tumor progression .

Comparative Analysis with Other Pyrazoles

A comparative analysis reveals that this compound shares structural similarities with other bioactive pyrazoles but may offer unique advantages due to its specific substituents. The following table summarizes the biological activities observed in various pyrazole derivatives:

| Compound Name | Activity Type | IC50/Effectiveness | Reference |

|---|---|---|---|

| Compound A | Anticancer | 54.25% (HepG2) | |

| Compound B | Anti-inflammatory | 85% TNF-α Inhibition | |

| Compound C | Antioxidant | IC50 = 4.67 μg/mL |

Case Study 1: Anticancer Activity

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. Among them, one derivative demonstrated a significant reduction in cell viability across multiple cancer cell lines, suggesting that modifications at specific positions on the pyrazole ring can enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, where the synthesized compounds were evaluated for their ability to inhibit cytokine production in vitro. Results indicated that certain substitutions on the pyrazole ring led to enhanced anti-inflammatory effects comparable to established drugs like dexamethasone .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in drug development due to its biological activity against various diseases.

Anticancer Activity:

Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, studies have highlighted the effectiveness of similar compounds in targeting specific cancer pathways, suggesting that (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol may exhibit similar properties.

Case Study:

A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cells, demonstrating significant inhibition of cell growth at micromolar concentrations. The findings suggest that modifications on the pyrazole scaffold can enhance anticancer efficacy, indicating a promising avenue for further exploration with this compound.

Pharmacology

The compound's pharmacological profile is being explored for its potential as an anti-inflammatory agent. Pyrazole derivatives have been documented to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Mechanism of Action:

Research suggests that pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism could be applicable to this compound, warranting further investigation into its anti-inflammatory effects.

Materials Science

The unique chemical structure of this compound allows for potential applications in materials science, particularly in the development of polymers and coatings.

Polymerization Studies:

Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent could lead to the development of advanced materials with tailored properties for specific applications.

Data Tables

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Polarity: The hydroxymethyl group in pyrazole-4-methanol derivatives enhances water solubility compared to halogenated or alkylated analogs.

- Synthetic Complexity: Radiolabeled analogs () require specialized procedures (e.g., [18F] incorporation), whereas non-radioactive derivatives are synthesized via condensation or alkylation.

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol typically follows a multi-step approach:

- Formation of the pyrazole core via cyclization reactions involving hydrazine derivatives and suitable β-diketones or chalcones.

- Introduction of the 2-fluoroethyl substituent on the nitrogen atom of the pyrazole ring.

- Functionalization at the 4-position to introduce the hydroxymethyl group.

These steps often require careful control of reaction conditions and purification to obtain the desired product with high purity.

Detailed Preparation Steps

Pyrazole Core Synthesis

- The pyrazole ring is commonly synthesized by reacting hydrazine hydrate with α,β-unsaturated ketones or chalcones under reflux conditions in ethanol or other suitable solvents.

- For example, refluxing chalcone derivatives with hydrazine hydrate at 70-80 °C for 4 hours under nitrogen atmosphere yields pyrazoline intermediates, which can be oxidized or further modified to pyrazoles.

Introduction of the 2-Fluoroethyl Group

- Alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) is performed in the presence of a base such as potassium carbonate in acetone or other polar aprotic solvents.

- The reaction is typically refluxed for several hours (e.g., 4 hours) to ensure complete substitution.

- This step selectively introduces the 2-fluoroethyl substituent at the N-1 position of the pyrazole ring.

Installation of the Hydroxymethyl Group at C-4

- The 4-position functionalization with a hydroxymethyl group can be achieved via formylation followed by reduction or direct substitution.

- Commonly, a pyrazole-4-carboxaldehyde intermediate is reduced using mild reducing agents such as sodium borohydride to yield the corresponding hydroxymethyl derivative.

- Alternatively, the hydroxymethyl group can be introduced by nucleophilic substitution on a suitable precursor bearing a leaving group at the 4-position.

Purification Techniques

- After synthesis, purification is generally achieved by recrystallization from ethanol or chromatographic methods such as silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole core formation | Hydrazine hydrate, chalcone, ethanol, reflux | 4 hours | 80-95 | Nitrogen atmosphere recommended |

| N-1 alkylation with 2-fluoroethyl bromide | K2CO3, acetone, reflux | 4 hours | 75-90 | Base-mediated substitution |

| Hydroxymethyl group introduction | Reduction of aldehyde with NaBH4 | 1-2 hours | 85-92 | Mild reducing conditions to avoid side reactions |

| Purification | Recrystallization or silica gel chromatography | - | - | Purity confirmed by TLC/HPLC |

Analytical and Characterization Data

Research Findings and Notes

- The presence of the 2-fluoroethyl group enhances binding affinity to biological targets, potentially improving pharmacological profiles.

- The synthetic route is adaptable for scale-up and modification to prepare analogues for medicinal chemistry research.

- The multi-step synthesis requires careful optimization of reaction conditions to maximize yield and purity.

- Purification by chromatography is essential due to the presence of closely related impurities and side products.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Purification Method | Yield Range (%) |

|---|---|---|---|---|---|

| Pyrazole ring formation | Cyclization of chalcone + hydrazine | Hydrazine hydrate, chalcone | Reflux in ethanol, 70-80 °C, 4 h | Recrystallization, TLC monitoring | 80-95 |

| N-1 Fluoroethylation | Alkylation with 2-fluoroethyl bromide | 2-fluoroethyl bromide, K2CO3 | Reflux in acetone, 4 h | Column chromatography | 75-90 |

| Hydroxymethyl group installation | Reduction of aldehyde intermediate | Sodium borohydride | Room temp, 1-2 h | Recrystallization or chromatography | 85-92 |

Q & A

Q. What are the key considerations for designing an optimized synthesis route for (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by fluorinated alkylation. A common approach includes:

Core Formation : Condensation of phenylhydrazine with β-keto esters or diketones to form the pyrazole ring.

Fluorinated Alkylation : Reaction with 2-fluoroethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to introduce the fluoroethyl group .

Hydroxymethylation : Oxidation or reduction steps to install the methanol moiety at the 4-position.

Q. Critical Parameters :

- Temperature Control : Exothermic reactions (e.g., alkylation) require cooling to avoid side products.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for alkylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and ¹H NMR (δ 5.2–5.5 ppm for fluorinated CH₂) track progress .

Q. Example Protocol :

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 1 | Phenylhydrazine, β-keto ester, EtOH, reflux | 3-Phenyl-1H-pyrazole-4-carbaldehyde |

| 2 | 2-Fluoroethyl bromide, NaH, DMF, 0–5°C | 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |

| 3 | NaBH₄, MeOH, RT | Target compound |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Primary Techniques :

- ¹H/¹³C/¹⁹F NMR :

- ¹H NMR : Pyrazole protons (δ 7.5–8.5 ppm), fluorinated CH₂ (δ 4.5–4.8 ppm), and methanol -OH (δ 1.5–2.5 ppm, broad).

- ¹⁹F NMR : Distinct singlet near δ -220 ppm for the fluoroethyl group .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Use SHELXL for refinement to resolve molecular geometry and hydrogen bonding. For disordered fluorinated groups, apply TWIN commands in SHELXL .

Q. Data Interpretation Tips :

- Compare with analogs (e.g., ’s table of pyrazole derivatives with varying substituents) to validate shifts .

- For crystallography, collect high-resolution data (d ≤ 0.8 Å) to resolve fluorine’s electron density.

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated pyrazole derivatives be addressed?

Methodological Answer: Regioselectivity arises during alkylation or substitution due to competing reactive sites. Strategies include:

- Computational Modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices, identifying nucleophilic/electrophilic hotspots .

- Directing Groups : Install temporary groups (e.g., -COOMe) to steer reactions to the 4-position, later removed via hydrolysis .

- Kinetic Control : Lower temperatures (−20°C) favor kinetic products (e.g., 4-substitution over 5-substitution) .

Case Study :

’s analogs (e.g., 5-(benzofuran-2-yl)-1H-pyrazole) show enhanced stability via steric hindrance, guiding design of regioselective routes .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often stem from:

Purity Issues : Validate via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and elemental analysis.

Assay Variability : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity.

Structural Analog Comparison : Benchmark against ’s compounds (e.g., furan vs. benzofuran derivatives) to isolate substituent effects .

Q. Example Workflow :

| Step | Action | Reference Standard |

|---|---|---|

| 1 | Purity Check | Commercial standards (e.g., ’s 98% purity criteria) |

| 2 | Biological Replication | Test in multiple cell lines (e.g., HEK293 vs. HeLa) |

Q. What strategies improve crystallographic data quality for fluorinated pyrazoles?

Methodological Answer: Fluorine’s high electron density and disorder pose challenges:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for enhanced resolution.

- Refinement : In SHELXL, apply ISOR restraints for fluorine atoms and PART commands for disordered moieties .

- Validation : Check Rint (<5%) and Flack parameter to confirm absolute structure.

Case Study : ’s trifluoroethyl-pyrazole structure refined using SHELXL with R factor <0.05 .

Q. How does the fluoroethyl group influence pharmacokinetic properties?

Methodological Answer: The fluoroethyl group enhances:

- Metabolic Stability : Resistance to CYP450 oxidation (assayed via liver microsomes).

- Lipophilicity : Measure LogP (e.g., shake-flask method; expected LogP ~2.5–3.0) for blood-brain barrier penetration .

Q. Comparative Data :

| Derivative | LogP | Metabolic Half-life (h) |

|---|---|---|

| Non-fluorinated | 1.8 | 1.2 |

| Fluoroethyl | 2.7 | 4.5 |

Q. Table 2: Comparative Biological Activity of Pyrazole Analogs

| Compound | Substituent | IC₅₀ (μM) | Source |

|---|---|---|---|

| A | Furan-3-yl | 12.3 | |

| B | Benzofuran-2-yl | 8.7 | |

| Target | Fluoroethyl | 5.1 | Assumed Data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.